1,2,3,6-Tetrahydrophthalic anhydride
Overview
Description
1,2,3,6-Tetrahydrophthalic anhydride is an organic compound with the molecular formula C₈H₈O₃. It is a cyclic dicarboxylic anhydride, often used in organic synthesis and industrial applications. This compound is known for its reactivity and versatility in various chemical processes .
Preparation Methods
1,2,3,6-Tetrahydrophthalic anhydride is typically synthesized through the Diels-Alder reaction between butadiene and maleic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. Industrial production methods often involve large-scale reactors and precise temperature control to optimize yield and purity .
Chemical Reactions Analysis
1,2,3,6-Tetrahydrophthalic anhydride undergoes several types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding acids.
Reduction: Can be reduced to form tetrahydrophthalic acid.
Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia and ethanol. Major products formed from these reactions include tetrahydrophthalic acid, amides, and esters .
Scientific Research Applications
1,2,3,6-Tetrahydrophthalic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydrophthalic anhydride involves its reactivity with various nucleophiles and electrophiles. It acts as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through its anhydride functional group. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1,2,3,6-Tetrahydrophthalic anhydride can be compared with other cyclic anhydrides such as:
Phthalic anhydride: Similar in structure but lacks the tetrahydro component, making it less reactive in certain applications.
Maleic anhydride: Used in similar Diels-Alder reactions but forms different products due to its distinct structure.
Succinic anhydride: Another cyclic anhydride with different reactivity and applications.
The uniqueness of this compound lies in its ability to form stable intermediates and its versatility in various chemical processes .
Properties
IUPAC Name |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3, Array | |
Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID3026516 | |
Record name | Tetrahydrophthalic anhydride | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER. | |
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Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |
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Boiling Point |
at 6.7kPa: 195 °C | |
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Flash Point |
315 °F (157 °C) Open cup, 157 °C o.c. | |
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Solubility |
Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction | |
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Density |
1.20 at 105 °C, 1.4 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5.3 | |
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Vapor Pressure |
0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |
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Color/Form |
White crystalline powder | |
CAS No. |
85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6 | |
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Record name | 1,2,3,6-Tetrahydrophthalic anhydride | |
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Melting Point |
Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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